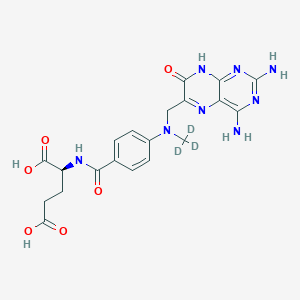

7-Hydroxymethotrexate-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H22N8O6 |

|---|---|

Molekulargewicht |

473.5 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-(trideuteriomethyl)amino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32)/t11-/m0/s1/i1D3 |

InChI-Schlüssel |

HODZDDDNGRLGSI-DCLJDFQTSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])N(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Hydroxymethotrexate-d3: Chemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 7-Hydroxymethotrexate-d3, a key deuterated internal standard used in pharmacokinetic and metabolic studies of the anticancer drug Methotrexate. The document details its physical and chemical characteristics, provides an established experimental protocol for its quantification, and illustrates its metabolic context through signaling pathway diagrams.

Core Chemical and Physical Properties

This compound is the deuterium-labeled form of 7-Hydroxymethotrexate, which is the primary and active metabolite of Methotrexate.[1][2] The incorporation of stable heavy isotopes is primarily for its use as an internal standard in quantitative analyses, aiding in the precise measurement of its non-labeled counterpart in biological matrices.[1][3] Deuterium substitution can sometimes alter the pharmacokinetic and metabolic profiles of drugs, a factor to consider in advanced drug development studies.[4]

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 7-OH-Methotrexate-d3 | [6] |

| CAS Number | 432545-62-5 | [1][5] |

| Molecular Formula | C₂₀H₁₉D₃N₈O₆ (Free Acid) C₂₀H₂₂D₃N₉O₆ (Ammonium Salt) | [4][7] |

| Molecular Weight | 473.47 g/mol (Free Acid) 490.49 g/mol (Ammonium Salt) | [7][8] |

| Appearance | Brownish Yellow Solid | [8][9] |

| Purity | ≥98% | [9][10] |

| Melting Point | >180°C (decomposes) | [8] |

| Isotopic Enrichment | ≥98% D | [9] |

| Solubility | Soluble in DMSO, Water with Ammonium Hydroxide, or Sodium Hydroxide | [4][8] |

| Storage Conditions | Store at -20°C as a solid. In solvent, store at -80°C for up to 6 months. | [4][8][9][11] |

| Stability | Stable under recommended storage conditions. | [9][11] |

Metabolic Pathway of Methotrexate

Methotrexate (MTX) is primarily metabolized in the liver to 7-Hydroxymethotrexate (7-OH-MTX).[2] This metabolite is not only active but can also contribute to the nephrotoxicity associated with high-dose MTX therapy due to its lower aqueous solubility.[2][12] Both MTX and 7-OH-MTX can be further metabolized intracellularly by the enzyme folylpolyglutamate synthetase (FPGS) to form polyglutamated derivatives.[13] This polyglutamation process is crucial as it traps the drug inside the cell, enhancing its inhibitory effect on dihydrofolate reductase and thus DNA synthesis.[1][7] The conversion of MTX polyglutamates to their corresponding 7-hydroxy forms can also occur, mediated by aldehyde oxidase.[13]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound ammonium (this compound) | Drug Metabolite | | Invivochem [invivochem.com]

- 5. This compound|CAS 432545-62-5|DC Chemicals [dcchemicals.com]

- 6. 7-Hydroxymethotrexate | C20H22N8O6 | CID 5484402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 7-羟氨甲喋呤D3 | 432545-62-5 [m.chemicalbook.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound|432545-62-5|MSDS [dcchemicals.com]

- 12. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis of polyglutamate derivatives of 7-hydroxymethotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purity of 7-Hydroxymethotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of 7-Hydroxymethotrexate-d3. The document outlines a probable synthetic route, detailed experimental protocols for synthesis and purification, and robust analytical methodologies for purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is the deuterated analog of 7-Hydroxymethotrexate, the primary metabolite of the widely used anticancer and autoimmune therapeutic agent, Methotrexate. The introduction of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies, often utilized as an internal standard in mass spectrometry-based bioanalytical assays. This guide details a feasible synthetic pathway and the requisite analytical controls to ensure the production of high-purity this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound can be approached from commercially available Methotrexate-d3. The proposed synthetic pathway involves a two-step process: C-7 cyanation of the pteridine ring followed by hydrolysis of the nitrile to the corresponding hydroxyl group.

Proposed Synthetic Pathway

The synthesis commences with the protection of the carboxylic acid groups of Methotrexate-d3 as methyl esters to prevent side reactions. The subsequent key steps are the regioselective cyanation at the 7-position of the pteridine ring and the final hydrolysis to yield this compound.

The Role of 7-Hydroxymethotrexate-d3 in Methotrexate Metabolism Studies: An In-depth Technical Guide

Introduction

Methotrexate (MTX) is a cornerstone antimetabolite drug, widely utilized in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic action stems from the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[2][3] The clinical use of MTX, particularly at high doses, necessitates therapeutic drug monitoring (TDM) due to its narrow therapeutic index and potential for severe toxicity.[4]

The metabolism of methotrexate is a key factor influencing its efficacy and toxicity. In the liver, MTX is converted to several metabolites, with 7-hydroxymethotrexate (7-OH-MTX) being the major one.[1][5][6] This metabolite is significantly less soluble than the parent drug and has been implicated in the nephrotoxicity associated with high-dose MTX therapy.[1][7] Therefore, accurate quantification of both MTX and 7-OH-MTX in biological matrices is crucial for pharmacokinetic studies, understanding drug metabolism, and ensuring patient safety.

This technical guide provides a comprehensive overview of the role of 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3), a stable isotope-labeled internal standard, in the precise and accurate measurement of 7-OH-MTX. It details the analytical methodologies, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals engaged in methotrexate metabolism studies.

The Critical Role of Stable Isotope-Labeled Internal Standards

In quantitative analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls. The IS is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response.

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as this compound for 7-OH-MTX.[8][9] SIL-IS offers several advantages:

-

Similar Physicochemical Properties: It co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer.

-

Correction for Matrix Effects: It experiences the same ion suppression or enhancement from endogenous components of the biological matrix (e.g., plasma, urine) as the analyte.

-

Accurate Quantification: By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample handling and analysis are normalized, leading to highly accurate and precise quantification.

The use of a deuterated standard like 7-OH-MTX-d3 is therefore considered the gold standard for quantitative bioanalysis of 7-OH-MTX.[9]

Analytical Methodologies for Methotrexate and 7-Hydroxymethotrexate

LC-MS/MS has become the reference method for the determination of MTX and its metabolites, offering superior specificity and sensitivity compared to immunoassays, which can suffer from cross-reactivity with metabolites.[4][10][11]

A typical LC-MS/MS method involves three main stages:

-

Sample Preparation: Extraction of the analytes from the biological matrix and removal of interfering substances.

-

Chromatographic Separation: Separation of the analytes from each other and from matrix components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

-

Mass Spectrometric Detection: Ionization and detection of the analytes and the internal standard using a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Quantification of MTX and 7-OH-MTX

This section outlines a representative protocol for the simultaneous quantification of MTX and 7-OH-MTX in human plasma using MTX-d3 and 7-OH-MTX-d3 as internal standards.

1. Reagents and Materials

-

Methotrexate (MTX), 7-Hydroxymethotrexate (7-OH-MTX), Methotrexate-d3 (MTX-d3), and this compound (7-OH-MTX-d3) reference standards.[11][12]

-

HPLC-grade methanol, acetonitrile, and formic acid.[11]

-

Deionized water.[11]

-

Human plasma (drug-free for calibration standards and quality controls).[13]

2. Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of MTX, 7-OH-MTX, MTX-d3, and 7-OH-MTX-d3 (e.g., at 1 mg/mL) in a suitable solvent like 5% ammonium hydroxide in water or methanol.[12] Store at -80°C.

-

Working Solutions: Prepare combined working solutions of MTX and 7-OH-MTX for calibration standards and quality controls by serial dilution of the stock solutions. Similarly, prepare a combined internal standard working solution containing MTX-d3 and 7-OH-MTX-d3.[12][14]

3. Sample Preparation (Protein Precipitation) Protein precipitation is a simple and common method for extracting MTX and its metabolites from plasma or serum.[11][15]

-

Aliquot 50-100 µL of plasma sample, calibrator, or quality control into a microcentrifuge tube.[12]

-

Add the internal standard working solution.

-

Add 3-5 volumes of cold acetonitrile or methanol to precipitate proteins.[16]

-

Vortex mix for 30-60 seconds.

-

Centrifuge at high speed (e.g., >16,000 g) for 2-5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or vial for analysis. A dilution step with water may be performed to reduce the organic content of the final extract.

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is commonly used (e.g., Zorbax C18, Synergi Hydro-RP).[11][15]

-

Mobile Phase: A gradient elution using a mixture of water with 0.1-0.2% formic acid (Solvent A) and methanol or acetonitrile with 0.1-0.2% formic acid (Solvent B) is typical.[11][16]

-

Column Temperature: Maintained at around 40°C to ensure consistent peak shape.[12]

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[16]

-

Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Data Presentation

The following tables summarize typical quantitative data and method validation parameters from various LC-MS/MS-based studies for MTX and 7-OH-MTX.

Table 1: Example MRM Transitions for MTX and Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Methotrexate (MTX) | 455.1 | 308.1 | [11][16] |

| 7-OH-MTX | 471.0 | 324.1 | [11] |

| MTX-d3 (IS) | 458.2 | 311.1 / 311.3 | [11][14] |

| 7-OH-MTX-d3 (IS) | 474.2 (Calculated) | 327.1 (Calculated) | N/A |

| ¹³C²H₃-7-OHMTX (IS) | Not specified | Not specified |[12] |

Note: Specific transitions for 7-OH-MTX-d3 were not explicitly found in the search results but are predicted based on the structure. One study used a ¹³C²H₃-labeled 7-OH-MTX as an IS.[12]

Table 2: Summary of LC-MS/MS Method Validation Parameters

| Parameter | Methotrexate (MTX) | 7-OH-Methotrexate (7-OH-MTX) | References |

|---|---|---|---|

| Linear Range | 0.01 - 13.0 µmol/L | 5.0 - 10000.0 ng/mL | [11][13][15] |

| 5 - 1000 ng/mL | 0.084 - 6.83 mg/L | ||

| Lower Limit of Quantification (LLOQ) | 25 nmol/L | 25 nmol/L | [10] |

| 5 ng/mL | 4.6 nmol/L | [15][17] | |

| 0.025 µmol/L | 0.38 ng/mL | [5][13] | |

| Intra-day Precision (%CV) | < 8.3% | < 11.71% | [10] |

| < 8% | < 8% | [17] | |

| Inter-day Precision (%CV) | < 8.3% | < 11.71% | [10] |

| Accuracy / Recovery (%) | 24 - 94% | 57 - 90% |[10][11][15][18] |

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 5. scienceopen.com [scienceopen.com]

- 6. [Experimental study on pharmacokinetics of methotrexate and its metabolite (7-hydroxy-methotrexate) in tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound ammonium (this compound) | Drug Metabolite | | Invivochem [invivochem.com]

- 10. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - Journal of Laboratory Physicians [jlabphy.org]

- 17. Trace analysis of methotrexate and 7-hydroxymethotrexate in human plasma and urine by a novel high-performance liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determination of methotrexate and 7-hydroxymethotrexate by liquid chromatography for routine monitoring of plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of 7-Hydroxymethotrexate-d3 as an Internal Standard in Bioanalysis: A Technical Guide

For researchers, scientists, and drug development professionals, the accurate quantification of methotrexate and its metabolites is paramount for effective therapeutic drug monitoring and pharmacokinetic studies. This in-depth technical guide explores the essential role of 7-Hydroxymethotrexate-d3 as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, ensuring the reliability and precision of analytical data.

This compound is the deuterium-labeled analogue of 7-hydroxymethotrexate, the primary and major metabolite of methotrexate.[1][2] Methotrexate, an antimetabolite and antifolate agent, functions by inhibiting dihydrofolate reductase, which in turn blocks DNA synthesis.[1][2] Due to the narrow therapeutic window and potential for toxicity of methotrexate, precise monitoring of its levels and that of its metabolites in biological matrices is crucial.[3] The use of a stable isotope-labeled internal standard like this compound is the gold standard in LC-MS/MS-based bioanalysis to correct for variability during sample preparation and analysis.[3][4]

The Principle of Stable Isotope-Labeled Internal Standards

An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns in the mass spectrometer. Stable isotope-labeled standards, such as this compound, are considered the most suitable internal standards because they have nearly identical physicochemical properties to the analyte but a different mass-to-charge ratio (m/z) due to the incorporation of heavy isotopes (in this case, deuterium). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar behavior ensures that any loss or variation during sample processing or ionization affects both compounds equally. This co-variant behavior is critical for accurate and precise quantification.

Experimental Workflow for Bioanalysis

The general workflow for the quantification of 7-hydroxymethotrexate using this compound as an internal standard involves several key steps, from sample collection to data analysis.

Detailed Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature for the quantification of methotrexate and 7-hydroxymethotrexate in biological fluids.[5][6][7]

1. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of methotrexate, 7-hydroxymethotrexate, and this compound (internal standard) in a suitable solvent, such as 5% ammonium hydroxide in water, to a concentration of 1 mg/mL.[5]

-

Prepare working solutions by diluting the stock solutions with a mixture of water and methanol (e.g., 70/30 v/v).[5]

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample (e.g., plasma, serum, or cerebrospinal fluid), add a known amount of the this compound internal standard working solution.[7]

-

Add a protein precipitating agent, such as methanol, typically in a 3:1 or 4:1 ratio to the sample volume.

-

Vortex the mixture vigorously for several minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 15,000 rpm) for approximately 10 minutes at 4°C.[8]

-

Carefully collect the supernatant for injection into the LC-MS/MS system.[7]

3. Liquid Chromatography Conditions:

-

Column: A reverse-phase column, such as a Phenomenex Synergi Polar-RP or a Zorbax C18, is commonly used.[5][6]

-

Mobile Phase: A gradient elution with two mobile phases is typically employed.

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[6][8]

-

Column Temperature: The column is often heated to around 40°C to ensure reproducible chromatography.[5]

4. Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used as it provides good ionization for the analytes.[5][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of methotrexate and its metabolites using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters (m/z transitions)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Methotrexate (MTX) | 455.1 / 455.2 / 455.3 | 308.1 / 308.2 | [5][6][9] |

| 7-Hydroxymethotrexate (7-OH-MTX) | 471.0 / 471.1 | 324.1 / 324.3 | [5][6][9] |

| This compound (IS) | 475.2 | 328.3 | [5] |

| Methotrexate-d3 (alternative IS) | 458.2 / 458.4 | 311.1 / 311.2 / 311.3 | [5][6][9] |

| DAMPA | 326.2 | 175.1 | [5] |

Table 2: Performance Characteristics of a Typical LC-MS/MS Method

| Parameter | Typical Value | Reference |

| Calibration Range | 5.0 - 10,000.0 ng/mL | [6] |

| Lower Limit of Quantification (LLOQ) | 0.0023 µM (for 7-OH-MTX) | [5] |

| Intra-day Precision (%RSD) | < 15% | [6] |

| Inter-day Precision (%RSD) | < 15% | [6] |

| Accuracy | Within ±15% | [6] |

| Recovery | > 90% | [6] |

| Matrix Effect | 97.90% - 117.60% | [6] |

Methotrexate Metabolism

The metabolic conversion of methotrexate to 7-hydroxymethotrexate is a critical consideration in its therapeutic monitoring. The following diagram illustrates this primary metabolic pathway.

Conclusion

This compound serves as an indispensable tool in the bioanalytical laboratory for the accurate and precise quantification of 7-hydroxymethotrexate. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively mitigates the impact of matrix effects and procedural variations, leading to high-quality data essential for clinical research and patient management. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists in the field of drug development and therapeutic drug monitoring to implement robust and reliable analytical assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS 432545-62-5|DC Chemicals [dcchemicals.com]

- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. dovepress.com [dovepress.com]

A Technical Guide to the Certificate of Analysis for 7-Hydroxymethotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical data and methodologies presented in a typical Certificate of Analysis (CoA) for 7-Hydroxymethotrexate-d3. Understanding this document is paramount for ensuring the quality, accuracy, and reliability of experimental results in research, clinical diagnostics, and pharmaceutical development. This compound is the deuterated stable isotope-labeled internal standard for 7-Hydroxymethotrexate, the primary and active metabolite of the widely used anticancer and immunosuppressant drug, Methotrexate.[1][2][3][4]

Compound Identification and Specifications

The initial section of a CoA provides fundamental information about the compound's identity and physical properties. This data is crucial for traceability and ensuring the correct material is being used.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | 7-OHMTX-d3, (S)-2-(4-(((2,4-Diamino-7-hydroxypteridin-6-yl)methyl)(methyl-d3)amino)benzamido)pentanedioic acid |

| CAS Number | 432545-62-5[5][6][7] |

| Molecular Formula | C₂₀H₁₉D₃N₈O₆ |

| Molecular Weight | 473.46 g/mol |

| Appearance | Yellow to Orange Solid |

| Storage Conditions | -20°C, protected from light |

Quantitative Analysis and Purity Assessment

This section details the analytical tests performed to quantify the purity of the compound and identify any potential impurities. The use of multiple analytical techniques provides a comprehensive purity profile.

| Analytical Test | Method | Specification | Result |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥98.0% | 99.5% |

| Identity Confirmation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Conforms to structure | Conforms |

| Isotopic Purity | Mass Spectrometry | ≥99% Deuterated | 99.6% |

| Residual Solvents | Gas Chromatography (GC) | ≤0.5% | Conforms |

| Water Content | Karl Fischer Titration | ≤1.0% | 0.3% |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the analytical results. Below are representative protocols for the key analyses cited.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to separate, identify, and quantify each component in the mixture.

-

Instrumentation : Agilent 1260 Infinity II or equivalent.

-

Column : Zorbax C18 (3.5 µm, 2.1 x 100 mm).[8]

-

Mobile Phase A : 0.2% Formic Acid in Water.[8]

-

Mobile Phase B : Methanol.[8]

-

Gradient : 5% B to 95% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions.

-

Flow Rate : 0.3 mL/min.[8]

-

Column Temperature : 40°C.

-

Detection : UV at 308 nm.

-

Injection Volume : 5 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity Confirmation

This technique confirms the molecular weight and structure of the analyte.

-

Instrumentation : Sciex Triple Quad 5500 or equivalent.

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Mass Transitions : The instrument monitors the transition of the precursor ion to a product ion. For this compound, a characteristic transition would be m/z 475.2 → 328.3.[9]

-

Chromatography : Conditions are typically similar to those used for HPLC purity analysis.

Metabolic and Quality Control Pathways

Visual representations of biological and procedural workflows are critical for contextual understanding.

Methotrexate Metabolic Pathway

Methotrexate is primarily metabolized in the liver to 7-Hydroxymethotrexate.[1][10] This metabolite has lower solubility, which can contribute to renal toxicity.[1] The drug's main mechanism of action is the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.[2][3][4][11][12]

Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate and its mechanism of action.

Certified Reference Material (CRM) Quality Control Workflow

The production of a high-purity certified reference material like this compound follows a rigorous, multi-step quality control process to ensure its identity, purity, and stability.[13][14]

Caption: A typical quality control workflow for producing a Certified Reference Material (CRM).

References

- 1. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound|CAS 432545-62-5|DC Chemicals [dcchemicals.com]

- 5. 7-Hydroxy Methotrexate-d3 Ammonium Salt | LGC Standards [lgcstandards.com]

- 6. 7-HYDROXY METHOTREXATE-D3 | 432545-62-5 [chemicalbook.com]

- 7. This compound|432545-62-5|MSDS [dcchemicals.com]

- 8. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. scholarship.law.nd.edu [scholarship.law.nd.edu]

physical and chemical characteristics of 7-Hydroxymethotrexate-d3

An In-depth Technical Guide to 7-Hydroxymethotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a key deuterated metabolite of the widely used chemotherapeutic agent, Methotrexate. This document details its properties, metabolic pathway, and established analytical protocols, serving as an essential resource for professionals in research and drug development.

Core Physical and Chemical Characteristics

This compound is the deuterium-labeled form of 7-Hydroxymethotrexate, which is the primary metabolite of Methotrexate (MTX).[1][2][3][4][5] As a stable isotope-labeled compound, it is invaluable in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of 7-Hydroxymethotrexate in biological samples.[6][7]

Data Summary

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 432545-62-5 | [8] |

| Molecular Formula | C₂₀H₁₉D₃N₈O₆ | [8] |

| Molecular Weight | 473.46 g/mol | [3][8] |

| Appearance | Brownish-yellow solid | [9][10] |

| Purity | ≥98% | [9][11] |

| Isotopic Enrichment | 98% D | [9] |

| Melting Point | >180°C (decomposes) | [10] |

| Solubility | DMSO, Water with Ammonium Hydroxide, Water with Sodium Hydroxide | [10] |

| Storage Conditions | -20°C Freezer | [9][10] |

| Stability | Stable under recommended storage conditions | [8][9] |

Metabolic Pathway of Methotrexate

Methotrexate is an antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.[1][2][3][12] In the liver, Methotrexate is primarily metabolized into 7-Hydroxymethotrexate by the enzyme aldehyde oxidase.[5][12] This metabolite is less soluble than its parent compound, particularly in acidic urine, which can contribute to renal toxicity during high-dose MTX therapy.[13][14][15]

Analytical Methodologies

The quantification of 7-Hydroxymethotrexate in biological matrices such as plasma, serum, and cerebrospinal fluid is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[13][16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique due to its high sensitivity, specificity, and short analysis time.[11][17]

Experimental Protocol: LC-MS/MS Analysis

Below is a detailed protocol synthesized from established methods for the determination of 7-Hydroxymethotrexate using this compound as an internal standard.[6][11][16]

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of the biological sample (e.g., serum, plasma), add a methanolic solution containing the internal standard, this compound.[6] A common approach involves mixing 30 µL of the sample with 30 µL of the internal standard working solution.[7]

-

Add a protein precipitation agent, such as a methanol-acetonitrile-water mixture (e.g., 40:40:20, v/v/v).[7]

-

Vortex the mixture vigorously for approximately 5 minutes to ensure complete protein precipitation.[7]

-

Centrifuge the mixture at high speed (e.g., 15,000 rpm) at 4°C for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully collect the supernatant for injection into the LC-MS/MS system.[6][7]

2. Chromatographic Separation

-

HPLC System: A standard high-performance liquid chromatography system is used.[11][16]

-

Column: A reverse-phase C18 column is typically employed for separation (e.g., Zorbax C18, 3.5 µm, 2.1 × 100 mm; Phenomenex Synergi Polar-RP 4µ 75 × 2.0mm).[11][16] The column is often heated to 40°C to ensure consistent peak shapes.[16]

-

Mobile Phase: A gradient elution is commonly used with:

-

Flow Rate: A typical flow rate is between 0.3 mL/min and 0.5 mL/min.[7][11]

-

Injection Volume: A small volume of the supernatant (e.g., 5 µL) is injected.[7]

3. Mass Spectrometric Detection

-

Mass Spectrometer: A triple-quadrupole tandem mass spectrometer is used for detection.[11]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is selected as it provides good ionization for the analytes.[11][16]

-

Ion Transitions (m/z): The instrument is set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode:

-

Instrument Parameters: Parameters such as ion spray voltage (e.g., 5500 V), source temperature (e.g., 500°C), and collision energy are optimized for maximum signal intensity.[16]

Experimental Workflow Diagram

The logical flow of the analytical process from sample receipt to final data output is illustrated below.

References

- 1. This compound|CAS 432545-62-5|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. This compound|432545-62-5|MSDS [dcchemicals.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. 7-羟氨甲喋呤D3 | 432545-62-5 [m.chemicalbook.com]

- 11. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of methotrexate and 7-hydroxymethotrexate by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Isotopic Labeling of 7-Hydroxymethotrexate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of 7-Hydroxymethotrexate (7-OH-MTX), a major metabolite of the widely used anticancer and antirheumatic drug, Methotrexate (MTX). The synthesis of isotopically labeled 7-OH-MTX is crucial for a variety of research applications, including pharmacokinetic studies, metabolic fate determination, and as an internal standard for quantitative bioanalysis by mass spectrometry. This document details synthetic strategies for introducing stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D), presents quantitative data in structured tables, and provides detailed experimental protocols.

Introduction to 7-Hydroxymethotrexate and Isotopic Labeling

7-Hydroxymethotrexate is formed in the liver by the action of aldehyde oxidase on methotrexate.[1] While generally less active than its parent compound, 7-OH-MTX can contribute to the therapeutic and toxic effects of methotrexate, particularly at high doses.[2] Isotopic labeling, the replacement of an atom in a molecule with its isotope, is an indispensable tool in drug development. Stable isotopes like ²H, ¹³C, and ¹⁵N are non-radioactive and can be detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3] Labeled compounds are essential for differentiating the analyte from endogenous substances and for accurate quantification in complex biological matrices.[4]

Synthetic Strategies for Isotopic Labeling of 7-Hydroxymethotrexate

The introduction of an isotopic label into the 7-OH-MTX molecule can be achieved through various synthetic routes. The choice of strategy depends on the desired isotope and its position within the molecule.

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling at the C-7 Position

A key synthetic route to 7-OH-MTX involves the introduction of a cyano group at the C-7 position of the pteridine ring of a methotrexate precursor, followed by hydrolysis.[5] This pathway offers a direct method for introducing a ¹³C or ¹⁵N label by using an isotopically labeled cyanide salt, such as Potassium [¹³C]cyanide (K¹³CN) or Potassium [¹⁵N]cyanide (K¹⁵CN).

The general workflow for this labeling strategy is depicted below:

Caption: Synthetic pathway for ¹³C or ¹⁵N labeling of 7-Hydroxymethotrexate.

Deuterium (²H) Labeling

Commercially available 7-Hydroxymethotrexate-d3 is typically deuterated on the N-methyl group of the p-aminobenzoylglutamic acid moiety.[3][6] This is likely achieved by using a deuterated precursor, such as [²H₃]-methyl iodide, during the synthesis of methotrexate, which is then metabolized to 7-OH-MTX.

A hypothetical approach for direct deuteration of the pteridine ring of 7-OH-MTX could involve a metal-catalyzed hydrogen-deuterium (H-D) exchange. This method utilizes a deuterium source, such as deuterium oxide (D₂O), and a catalyst to exchange protons on the aromatic ring with deuterons.

The proposed workflow for direct deuteration is as follows:

Caption: Proposed workflow for direct deuterium labeling of 7-Hydroxymethotrexate.

Experimental Protocols

The following are detailed, representative protocols for the synthesis and analysis of isotopically labeled 7-Hydroxymethotrexate.

Synthesis of 7-Hydroxy-[7-¹³C]methotrexate

Step 1: Synthesis of 7-[¹³C]Cyano-Methotrexate Dimethyl Ester [5]

-

Materials: Methotrexate dimethyl ester, Potassium [¹³C]cyanide (K¹³CN), Diethyl phosphorocyanidate, Triethylamine, Dimethylformamide (DMF).

-

Procedure:

-

Dissolve methotrexate dimethyl ester in anhydrous DMF.

-

Add triethylamine to the solution and cool to 0°C.

-

In a separate flask, prepare a solution of K¹³CN in a minimal amount of water and add it to the reaction mixture.

-

Add diethyl phosphorocyanidate dropwise to the cooled solution.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis to 7-Hydroxy-[7-¹³C]methotrexate [5]

-

Materials: 7-[¹³C]Cyano-Methotrexate Dimethyl Ester, Sodium hydroxide, Water, Hydrochloric acid.

-

Procedure:

-

Dissolve the purified 7-[¹³C]Cyano-Methotrexate Dimethyl Ester in an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux for several hours.

-

Monitor the hydrolysis by High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

Hypothetical Protocol for Deuteration of 7-Hydroxymethotrexate

-

Materials: 7-Hydroxymethotrexate, Deuterium oxide (D₂O), Palladium on carbon (Pd/C) catalyst.

-

Procedure:

-

Suspend 7-Hydroxymethotrexate in D₂O.

-

Add a catalytic amount of 10% Pd/C.

-

Heat the mixture in a sealed vessel at an elevated temperature (e.g., 100-150°C) for an extended period (e.g., 24-48 hours).

-

Cool the reaction mixture and filter to remove the catalyst.

-

Lyophilize the filtrate to obtain the deuterated product.

-

Analyze the product by mass spectrometry to determine the degree of deuterium incorporation.

-

Analytical Protocol: LC-MS/MS Quantification

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute 7-OH-MTX.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the isotopically labeled internal standard.

-

Data Presentation

The following tables summarize key quantitative data for isotopically labeled 7-Hydroxymethotrexate.

Table 1: Mass Spectrometric Data for 7-Hydroxymethotrexate and its Isotopologues

| Compound | Molecular Formula | Exact Mass (m/z) | Monitored MRM Transition (Precursor → Product) | Reference |

| 7-Hydroxymethotrexate | C₂₀H₂₂N₈O₆ | 470.166 | 471.2 → 324.1 | [4][7] |

| 7-Hydroxy-[7-¹³C]methotrexate | C₁₉¹³CH₂₂N₈O₆ | 471.169 | 472.2 → 325.1 | - |

| 7-Hydroxy-[7-¹⁵N]methotrexate | C₂₀H₂₂N₇¹⁵NO₆ | 471.163 | 472.2 → 324.1 | - |

| This compound | C₂₀H₁₉D₃N₈O₆ | 473.185 | 474.2 → 327.1 | [7] |

Table 2: Physicochemical Properties of 7-Hydroxymethotrexate

| Property | Value | Reference |

| Molecular Weight | 470.44 g/mol | [3] |

| Appearance | Yellow to orange-brown crystalline powder | [8] |

| Water Solubility | Poor | [9] |

| pKa | 4.7 - 5.5 (for parent MTX) | [9] |

Logical Relationships in Analytical Workflow

The use of an isotopically labeled internal standard is fundamental for accurate quantification in bioanalytical methods. The following diagram illustrates the logical workflow.

Caption: Workflow for bioanalysis using an isotopically labeled internal standard.

Conclusion

References

- 1. Methotrexate catabolism to 7-hydroxy methotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Methotrexate and 7-Hydroxymethotrexate Exposure on Renal Toxicity in Pediatric Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Synthesis, Characterization, and Application of 13C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preliminary Research Applications of 7-Hydroxymethotrexate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal applications of 7-Hydroxymethotrexate-d3, a key analytical tool in the research and clinical management of Methotrexate (MTX) therapy. As the stable isotope-labeled analog of the primary metabolite of MTX, this compound is indispensable for the accurate quantification of its non-labeled counterpart in biological matrices. This guide details its role in bioanalytical methods, pharmacokinetic studies, and therapeutic drug monitoring, providing structured data, experimental protocols, and visual workflows to support advanced research.

Core Application: Internal Standard for Bioanalytical Quantification

The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalysis, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3][4][5] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency and behavior during sample extraction, thereby correcting for variations in sample preparation, injection volume, and instrument response.

This compound, being a stable isotope-labeled version of the analyte, is considered the "gold standard" for an internal standard. Its chemical and physical properties are nearly identical to the endogenous 7-Hydroxymethotrexate (7-OH-MTX), but its increased mass (due to the three deuterium atoms) allows it to be distinguished by a mass spectrometer. This ensures the most accurate and precise quantification of 7-OH-MTX in complex biological samples like plasma, serum, and cerebrospinal fluid.[1]

Data Presentation: LC-MS/MS Parameters

The following table summarizes typical mass spectrometry parameters for the simultaneous quantification of Methotrexate, 7-Hydroxymethotrexate, and their respective deuterated internal standards. These parameters are essential for developing and validating robust bioanalytical methods.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Methotrexate (MTX) | 455.1 / 455.2 | 308.1 / 308.2 / 308.3 | 27 - 40 |

| Methotrexate-d3 (MTX-d3) | 458.2 / 458.4 / 459.1 | 311.1 / 311.3 / 312.3 | 27 |

| 7-Hydroxymethotrexate (7-OH-MTX) | 471.0 / 471.1 / 471.2 | 324.1 / 324.3 | 15 - 20 |

| This compound | 475.2 | 328.3 | ~20 (inferred) |

Data compiled from multiple sources.[1][2][5][6][7] Note that optimal collision energies may vary slightly between different mass spectrometer instruments.

Experimental Protocols: Bioanalytical Method for MTX and 7-OH-MTX

This section outlines a representative experimental protocol for the extraction and quantification of MTX and 7-OH-MTX from human plasma using LC-MS/MS with this compound as an internal standard.

Preparation of Stock and Working Solutions

-

Analyte Stock: Prepare individual stock solutions of MTX and 7-OH-MTX at a concentration of 1 mg/mL in a solution of 5% ammonium hydroxide (NH4OH) in water.

-

Internal Standard Stock: Prepare a stock solution of MTX-d3 at 0.2 mg/mL and this compound (if used) at a similar concentration. Note: Often, MTX-d3 is used as the sole internal standard for both MTX and 7-OH-MTX quantification due to its similar retention time and ionization properties.[1][4][5]

-

Working Solutions: Create combined working solutions of the analytes and a separate working solution for the internal standards by diluting the stock solutions with a mixture of water and methanol (e.g., 70:30 v/v).[1] These are used to prepare calibration standards and quality control samples.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

-

Add 30 µL of the internal standard working solution (containing MTX-d3).[4]

-

Add 360 µL of a protein precipitation solution, typically a mixture of methanol and acetonitrile (e.g., 1:1 v/v or a methanol-acetonitrile-water mixture).[2][4]

-

Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 15,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer a portion of the clear supernatant (e.g., 5 µL) for injection into the LC-MS/MS system.[4]

Alternatively, Solid Phase Extraction (SPE) can be used for cleaner samples, employing a microelution plate for sample concentration and purification.[1]

Chromatographic Conditions

-

Column: A reverse-phase column is typically used, such as a Phenomenex Synergi Polar-RP or Zorbax C18 (e.g., 75 x 2.0 mm, 4 µm).[1][2]

-

Mobile Phase A: 0.1% or 0.2% Formic Acid in Water.[2]

-

Mobile Phase B: Methanol.[2]

-

Gradient Elution: A gradient program is employed to separate the analytes from matrix components, starting with a low percentage of Mobile Phase B and ramping up to elute the compounds.

-

Column Temperature: Maintained at 40°C to ensure consistent retention times and peak shapes.[1]

-

Total Run Time: Typically short, around 3.5 to 4 minutes.[2][6]

Mass Spectrometry Conditions

-

Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode.[2][6]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for each analyte and internal standard as listed in the table above.

-

Source Temperature: Approximately 500°C.[1]

-

Ion Spray Voltage: Around 5500 V.[1]

Experimental Workflow Diagram

Caption: Workflow for quantifying 7-OH-MTX using a deuterated internal standard.

Application in Pharmacokinetic and Drug Metabolism Research

Accurate quantification of MTX and its primary metabolite, 7-OH-MTX, is fundamental to understanding the drug's pharmacokinetic (PK) profile.[8][9][10] this compound is the enabler of such precise measurements, which are crucial for drug development and dose optimization.

Methotrexate is metabolized in the liver by the enzyme aldehyde oxidase to form 7-OH-MTX.[11][12] This metabolite has significantly lower solubility than the parent drug, a property linked to potential nephrotoxicity, especially during high-dose MTX therapy, as it can precipitate in the renal tubules.[1][13]

Methotrexate Metabolic Pathway

Caption: Metabolic conversion of Methotrexate to 7-Hydroxymethotrexate.

Data Presentation: Pharmacokinetic Parameters

The table below presents key pharmacokinetic parameters for MTX and 7-OH-MTX, highlighting the differences in their disposition in the body.

| Parameter | Methotrexate (MTX) | 7-Hydroxymethotrexate (7-OH-MTX) | Source |

| Terminal Half-Life (t½) | 3 - 18 hours (dose-dependent) | 15 - 116 hours | [8][10][13][14] |

| Primary Route of Elimination | Renal Excretion (>80% unchanged) | Renal Excretion / Biliary | [13][15] |

| Plasma Protein Binding | ~50% | High (inferred) | [15] |

| Aqueous Solubility | Higher | Lower | [13] |

Values represent a range compiled from various studies and can be influenced by dose, patient age, and renal function.

Application in Therapeutic Drug Monitoring (TDM)

In clinical settings, particularly in oncology, high-dose methotrexate (HDMTX) is used to treat various cancers.[6] Therapeutic drug monitoring (TDM) of MTX concentrations is standard practice to ensure efficacy while mitigating severe toxicities. The monitoring of 7-OH-MTX is also gaining importance due to its association with nephrotoxicity.[16] The ratio of 7-OH-MTX to MTX can also serve as an indicator of metabolic activity and potential risk.[4] The use of this compound in the underlying LC-MS/MS assays ensures that clinicians receive accurate data to guide patient care, such as the timing of leucovorin rescue therapy.

Logical Relationship Diagram for TDM

Caption: Role of TDM in managing toxicity during high-dose Methotrexate therapy.

Conclusion

This compound is a cornerstone of modern bioanalytical chemistry in the context of methotrexate research. Its application as a stable isotope-labeled internal standard provides the accuracy and precision required for demanding applications, from fundamental pharmacokinetic studies to critical therapeutic drug monitoring in patients. The detailed protocols and structured data presented in this guide underscore its indispensable role in enhancing the safety and efficacy of Methotrexate therapy and furthering our understanding of its complex metabolic pathways.

References

- 1. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ovid.com [ovid.com]

- 5. Simultaneous Determination of Unbound Plasma Concentration of Methotrexate and 7-Hydroxymethotrexate in Children Patients Receiving High-Dose Methotrexate Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate after methotrexate infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-dependent pharmacokinetics of methotrexate and 7-hydroxymethotrexate in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of methotrexate and 7-hydroxy-methotrexate after high-dose (33.6 g/m2) methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methotrexate: Pharmacokinetics and Assessment of Toxicity - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Methotrexate catabolism to 7-hydroxymethotrexate in rheumatoid arthritis alters drug efficacy and retention and is reduced by folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The pharmacokinetics of methotrexate and its 7-hydroxy metabolite in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput and Sensitive Quantification of 7-Hydroxymethotrexate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-hydroxymethotrexate (7-OH-MTX), a major metabolite of the anticancer drug methotrexate (MTX), in human plasma. The method utilizes a stable isotope-labeled internal standard, 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3), to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, allowing for a high-throughput workflow. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of methotrexate.

Introduction

Methotrexate (MTX) is a widely used chemotherapeutic agent for various cancers and autoimmune diseases.[1] Therapeutic drug monitoring of MTX and its primary metabolite, 7-hydroxymethotrexate (7-OH-MTX), is crucial to optimize therapeutic efficacy and minimize toxicity.[2][3] LC-MS/MS has become the preferred method for the quantification of MTX and its metabolites due to its high sensitivity and specificity.[4][5] This application note presents a validated LC-MS/MS method for the determination of 7-OH-MTX in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Experimental

Materials and Reagents

-

7-Hydroxymethotrexate and this compound standards were procured from a certified supplier.

-

HPLC-grade methanol, acetonitrile, and formic acid were obtained from a reputable chemical vendor.

-

Ultrapure water was generated using a laboratory water purification system.

-

Human plasma was sourced from an accredited biobank.

Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used.[4]

-

The mass spectrometer was equipped with an electrospray ionization (ESI) source.[3]

LC-MS/MS Method

A summary of the optimized LC-MS/MS parameters is provided in Table 1.

Table 1: Optimized LC-MS/MS Method Parameters

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reversed-phase (e.g., Zorbax C18, 3.5 µm, 2.1 x 100 mm) |

| Mobile Phase A | 0.2% Formic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Gradient | As detailed in Table 2 |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[3][6] |

| Monitored Reaction | Multiple Reaction Monitoring (MRM) |

| MRM Transition (7-OH-MTX) | m/z 471.1 → 324.1[7] |

| MRM Transition (7-OH-MTX-d3) | m/z 474.1 → 327.1 (projected) |

| Collision Energy | Optimized for maximum signal |

| Dwell Time | 100 ms |

Table 2: HPLC Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 0.5 | 95 | 5 |

| 2.5 | 10 | 90 |

| 3.0 | 10 | 90 |

| 3.1 | 95 | 5 |

| 5.0 | 95 | 5 |

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 7-OH-MTX and 7-OH-MTX-d3 in a mixture of methanol, ammonium hydroxide, and water (7:2:1, v/v/v).[4]

-

Working Solutions: Prepare serial dilutions of the 7-OH-MTX stock solution with a methanol-water (1:9, v/v) mixture to create calibration standards.[4]

-

Internal Standard Working Solution (500 ng/mL): Dilute the 7-OH-MTX-d3 stock solution with the same methanol-water mixture.[4]

Sample Preparation

A simple protein precipitation method is used for plasma sample preparation.[1][2][6]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (7-OH-MTX-d3, 500 ng/mL).

-

Add 300 µL of methanol to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Caption: Experimental workflow from sample preparation to data analysis.

Quantitative Data Summary

The performance of the LC-MS/MS method was evaluated, and the key quantitative parameters are summarized in Table 3.

Table 3: Summary of Method Validation Parameters

| Parameter | Result |

| Linearity Range | 5.0 - 10,000.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%RE) | Within ±15% |

| Recovery | > 90% |

| Matrix Effect | Minimal and compensated by IS |

Signaling Pathways and Logical Relationships

The analytical method is based on the principle of stable isotope dilution, where a known amount of a deuterated internal standard is added to the sample. The ratio of the analyte to the internal standard is then measured by mass spectrometry. This approach corrects for any sample loss during preparation and variations in instrument response.

Caption: Parent and product ion relationship for analyte and internal standard.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of 7-hydroxymethotrexate in human plasma. The simple sample preparation and fast chromatographic runtime make it suitable for high-throughput analysis in a clinical or research setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results, which is critical for therapeutic drug monitoring and pharmacokinetic studies.

References

- 1. Development of an Assay for Methotrexate and Its Metabolites 7-Hydroxy Methotrexate and DAMPA in Serum by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of methotrexate, 7-hydroxymethotrexate and creatinine in serum by LC-MS/MS for predicting delayed elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of methotrexate and its major metabolite 7‐hydroxymethotrexate in mouse plasma and brain tissue by liquid chromatography‐tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Plasma Sample Preparation for the Analysis of 7-Hydroxymethotrexate

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxymethotrexate (7-OH-MTX) is the primary and active metabolite of methotrexate (MTX), a widely used chemotherapeutic agent. Monitoring the plasma concentrations of both MTX and 7-OH-MTX is crucial for therapeutic drug monitoring (TDM) to optimize dosing, ensure efficacy, and minimize toxicity, such as nephrotoxicity.[1] Accurate quantification of 7-OH-MTX in complex biological matrices like plasma requires robust and reliable analytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard (SIL-IS), such as 7-Hydroxymethotrexate-d3 (7-OH-MTX-d3), is essential for precise and accurate quantification. The SIL-IS mimics the chemical and physical properties of the analyte, correcting for variations during sample preparation and analysis.

This application note provides detailed protocols for three common sample preparation techniques for the extraction of 7-OH-MTX from human plasma prior to LC-MS/MS analysis: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Sample Preparation Methodologies

The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the degree of sample cleanup needed.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a straightforward and rapid method for removing the majority of proteins from plasma samples. It involves adding a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins. While fast and economical, this method may result in less clean extracts compared to SPE or LLE, potentially leading to higher matrix effects.[2]

Caption: General workflow for protein precipitation.

Method 2: Solid-Phase Extraction (SPE)

SPE is a highly selective method that provides excellent sample cleanup by separating the analyte from matrix interferences based on physical and chemical properties. This results in cleaner extracts, reduced matrix effects, and often improved sensitivity. It involves passing the sample through a solid sorbent bed that retains the analyte, washing away interferences, and then eluting the analyte with a small volume of solvent.[3][4]

Caption: General workflow for solid-phase extraction.

Method 3: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent. It is effective at removing non-polar, lipid-soluble interferences and salts. While robust, it can be more labor-intensive and may require solvent evaporation and sample reconstitution steps.[5]

Caption: General workflow for liquid-liquid extraction.

Quantitative Data Summary

The following table summarizes the performance characteristics of various published methods for the analysis of 7-OH-MTX in human plasma.

| Method | Key Parameters | Recovery (%) | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision & Accuracy | Reference |

| Protein Precipitation | 100 µL plasma + 300 µL Methanol | > 90% | 5.0 | 5.0 - 10,000 | < 15% RSD, ±15% Bias | [2] |

| Protein Precipitation | Methanol/ZnSO4 | 57% | ~25 nmol/L | Up to 50 µmol/L | < 11.8% CV | [6] |

| Solid-Phase Extraction | Oasis HLB 96-well µElution plate | Not Reported | ~0.0085 µM | 0.0085 - 21 µM | < 15% RSD, ±15% Bias | [3] |

| Solid-Phase Extraction | 384-well C-18 plate | ≥ 95% (from urine) | 5.0 | 5.0 - 100 | Not Reported | [7] |

| Liquid-Liquid Extraction | 96-well plate format | 47% | 0.75 | 0.75 - 100 | < 15% RSD, ±15% Bias | [5] |

LLOQ: Lower Limit of Quantitation; RSD: Relative Standard Deviation; CV: Coefficient of Variation. Note: Linearity ranges and LLOQ converted from µM to ng/mL where necessary for comparison, using a molecular weight of 470.46 g/mol for 7-OH-MTX.

Experimental Protocols

Reagents and Materials

-

Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

-

Acids/Bases: Formic acid, Phosphoric acid, Ammonium hydroxide.

-

Standards: 7-Hydroxymethotrexate and this compound certified reference standards.

-

Plasma: Blank human plasma (K2-EDTA or Heparin).

-

Equipment: Calibrated pipettes, vortex mixer, microcentrifuge or 96-well plate centrifuge, SPE manifold (if applicable), 1.5 mL microcentrifuge tubes or 96-well plates.

Preparation of Standard Solutions

-

Stock Solutions (1.0 mg/mL):

-

Working Solutions:

Protocol 1: Protein Precipitation (Methanol-Based)

This protocol is adapted from a method for the simultaneous quantification of MTX and 7-OH-MTX.[2]

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 7-OH-MTX-d3 internal standard working solution.

-

Add 300 µL of methanol to induce protein precipitation.

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge at 13,600 x g for 5 minutes at room temperature to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a clean tube or well.

-

Dilute the supernatant by adding 400 µL of 20% methanol in water.[2]

-

Vortex for 1 minute and centrifuge again under the same conditions.

-

Transfer the final supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system for analysis.[2]

Protocol 2: Solid-Phase Extraction (Oasis HLB Plate)

This protocol is adapted from a method for the determination of MTX and its metabolites in plasma.[3]

-

Pipette 100 µL of plasma sample, calibrator, or QC into a 96-well collection plate or microcentrifuge tubes.

-

Add 10 µL of the combined internal standard working solution (containing 7-OH-MTX-d3).

-

Add 125 µL of a water/phosphoric acid (96/4, v/v) solution and mix.[3]

-

Condition the SPE Plate: Place an Oasis HLB 96-well µelution plate on the vacuum manifold. Condition each well by passing 200 µL of methanol followed by 200 µL of water under a gentle vacuum. Do not allow the wells to dry out completely.

-

Load Sample: Transfer the pre-treated samples from step 3 into the corresponding wells of the SPE plate. Apply a gentle vacuum to draw the samples through the sorbent.

-

Wash: Wash the wells twice by adding 200 µL of water to each well and applying a vacuum to draw the liquid through.

-

Elute: Place a clean 96-well collection plate inside the manifold. Elute the analytes by adding 100 µL of methanol to each well and drawing it through the sorbent.[3]

-

The eluate is ready for direct injection into the LC-MS/MS system. If concentration is needed, the eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

References

- 1. Simultaneous Determination of Urine Methotrexate, 7-Hydroxy Methotrexate, Deoxyaminopteroic Acid, and 7-Hydroxy Deoxyaminopteroic Acid by UHPLC-MS/MS in Patients Receiving High-dose Methotrexate Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous Quantification of Methotrexate and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of Methotrexate, 7-Hydroxymethotrexate, and 2,4-Diamino-N10-methylpteroic Acid by LC-MS/MS in Plasma and Cerebrospinal Fluid and Application in a Pharmacokinetic Analysis of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Liquid-liquid extraction in the 96-well plate format with SRM LC/MS quantitative determination of methotrexate and its major metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A 384-well solid-phase extraction for LC/MS/MS determination of methotrexate and its 7-hydroxy metabolite in human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Methotrexate and its D3-Labeled Internal Standard in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methotrexate (MTX) in human plasma. The method utilizes a stable isotope-labeled internal standard, methotrexate-d3 (MTX-d3), to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies. A simple protein precipitation step allows for rapid sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the reliable quantification of methotrexate in a clinical research setting.

Introduction

Methotrexate is a widely used antifolate drug for the treatment of various cancers and autoimmune diseases.[1][2][3] Due to its narrow therapeutic index and significant inter-patient variability in drug metabolism, therapeutic drug monitoring of methotrexate is crucial to optimize efficacy and minimize toxicity.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the reference method for methotrexate quantification due to its high sensitivity, specificity, and ability to overcome interferences common in immunoassays.[4][5] The use of a stable isotope-labeled internal standard, such as methotrexate-d3, is essential for correcting matrix effects and variabilities in sample processing and instrument response.[6][7] This application note provides a detailed protocol for the chromatographic separation and quantification of methotrexate and its d3-labeled internal standard in human plasma.

Experimental

Materials and Reagents

-

Methotrexate (Sigma-Aldrich)

-

Methotrexate-d3 (Cerilliant)[8]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Sample Preparation

A simple and rapid protein precipitation method is employed for sample preparation:[4][9]

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution (methotrexate-d3 in 50:50 methanol:water).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 13,600 x g for 5 minutes.

-

Transfer 100 µL of the supernatant to a new tube and dilute with 400 µL of 20% methanol in water.

-

Vortex for 1 minute and centrifuge under the same conditions.

-

Inject 5 µL of the final supernatant into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is performed using a C18 analytical column with gradient elution.

-

HPLC System: Agilent 1200 Series or equivalent

-

Column: Agilent ZORBAX C18, 2.1 x 100 mm, 3.5 µm[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[10]

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 85 | 15 |

| 1.5 | 85 | 15 |

| 2.0 | 80 | 20 |

| 4.0 | 10 | 90 |

| 5.0 | 10 | 90 |

| 5.1 | 85 | 15 |

| 7.0 | 85 | 15 |

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Mass Spectrometer: AB Sciex QTRAP 5500 or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: 5500 V

-

Source Temperature: 500 °C

Table 2: MRM Transitions and Mass Spectrometer Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (V) |

| Methotrexate | 455.2 | 308.1 | 46 | 40 |

| Methotrexate-d3 | 458.2 | 311.2 | 46 | 40 |

Results and Discussion

The described LC-MS/MS method provides excellent chromatographic separation of methotrexate from endogenous plasma components. The use of methotrexate-d3 as an internal standard ensures accurate and precise quantification over a wide dynamic range.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.0022 - 5.5 µM |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L |

| Intra-day Precision (%CV) | < 8.3% |

| Inter-day Precision (%CV) | < 8.3% |

| Accuracy | 99.56 - 104.7%[11] |

| Recovery | > 90%[9] |

Experimental Workflow

Caption: Experimental workflow for methotrexate analysis.

Conclusion